N,6-dimethyl-1,3,5-triazine-2,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
21320-64-9 |
|---|---|
Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-N,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H9N5/c1-3-8-4(6)10-5(7-2)9-3/h1-2H3,(H3,6,7,8,9,10) |
InChI Key |
YPACHCKIUZUMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,6 Dimethyl 1,3,5 Triazine 2,4 Diamine
Established Synthetic Pathways for 1,3,5-Triazine-2,4-diamines
Condensation Reactions with Triazine Precursors and Amines
The synthesis of 2,4-diamino-1,3,5-triazine derivatives can be achieved through the condensation of appropriate precursors. A common method involves the reaction of biguanides with esters. For instance, 2,4-diaminotriazine derivatives have been prepared by the cyclocondensation reaction of biguanides with ethyl cyanoacetate. researchgate.net Another established route is the reaction of arylnitriles with dicyandiamide (B1669379) in an alcoholic solution in the presence of a strong base. lookchem.com These traditional methods, however, can be associated with long reaction times. lookchem.com
A general approach to synthesizing 2,4,6-trisubstituted-1,3,5-triazines starts from cyanuric chloride. Through sequential substitution reactions with various nucleophiles such as amines, the chlorine atoms can be replaced. mdpi.com For the synthesis of 2-chloro-4,6-diamino-1,3,5-triazines, the reaction can be controlled by maintaining ambient temperature, which takes advantage of the decreased reactivity of the triazine ring with each subsequent substitution. mdpi.com
| Precursor 1 | Precursor 2 | Product Class | Reference |
| Biguanides | Ethyl cyanoacetate | 2,4-Diaminotriazines | researchgate.net |
| Arylnitriles | Dicyandiamide | 6-Aryl-2,4-diaminotriazines | lookchem.com |
| Cyanuric Chloride | Amines | 2-Chloro-4,6-diamino-1,3,5-triazines | mdpi.com |
Multi-Component Reaction Approaches (e.g., Cyanoguanidine-Based Syntheses)
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like 1,3,5-triazine (B166579) derivatives in a single step from readily available starting materials. A notable example is the one-pot, three-component reaction involving cyanoguanidine, an aromatic aldehyde, and an amine. nih.govrsc.org This method has been successfully employed to generate large libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.govrsc.org
The reaction typically proceeds via the initial condensation of the three components in the presence of an acid, such as hydrochloric acid. nih.gov This is followed by treatment with a base, which facilitates a rearrangement and subsequent aromatization to yield the desired 1,3,5-triazine-2,4-diamine (B193344) scaffold. nih.govrsc.org The use of dicyandiamide (a dimer of cyanamide, which is tautomeric with cyanoguanidine) in reaction with nitriles is also a well-documented method for preparing 2,4-diamino-1,3,5-triazines. chim.itresearchgate.net
| Component 1 | Component 2 | Component 3 | Product Class | Reference |
| Cyanoguanidine | Aromatic Aldehydes | Arylamines | 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | nih.govrsc.org |
| Dicyandiamide | Nitriles | - | 2,4-Diamino-1,3,5-triazines | chim.itresearchgate.net |
Dimroth Rearrangement in Dihydrotriazine Synthesis
The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, particularly for nitrogen-containing heterocycles like triazines. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of 1,3,5-triazine-2,4-diamine synthesis via multi-component reactions, a Dimroth-type rearrangement is often a key step. nih.govrsc.orgbenthamscience.com
Following the initial three-component condensation to form a dihydrotriazine intermediate, treatment with a base can promote the rearrangement of the dihydrotriazine ring. nih.govrsc.org The proposed mechanism for this rearrangement often involves protonation, ring-opening to an intermediate, tautomerization, ring-closure, and finally deprotonation to yield the more thermodynamically stable isomer. nih.govbeilstein-journals.org This rearrangement is frequently followed by a spontaneous dehydrogenation and aromatization to afford the final 1,3,5-triazine-2,4-diamine product. nih.govrsc.org The Dimroth rearrangement can be influenced by factors such as pH, temperature, and the nature of the substituents. nih.govbenthamscience.com
Advanced and Green Synthetic Protocols
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lookchem.comchim.it This technique has been extensively applied to the synthesis of 1,3,5-triazine derivatives. nih.govchim.itresearchgate.net
Specifically, the one-pot, multi-component synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines has been efficiently conducted under focused microwave irradiation. nih.govrsc.orgresearchgate.net This approach significantly reduces reaction times and is amenable to the generation of compound libraries for biological screening. nih.gov For instance, the reaction of dicyandiamide with nitriles to form 2,4-diamino-1,3,5-triazines can be achieved in just a few minutes under microwave irradiation, a substantial improvement over the hours required with conventional heating. lookchem.comresearchgate.net
| Synthetic Approach | Reactants | Conditions | Advantages | Reference |
| One-pot, three-component synthesis | Cyanoguanidine, aromatic aldehydes, arylamines | Microwave irradiation | Rapid, efficient, suitable for library synthesis | nih.govrsc.orgresearchgate.net |
| Condensation | Dicyandiamide, nitriles | Microwave irradiation | Dramatically reduced reaction times | lookchem.comresearchgate.net |
Ultrasound-Assisted Synthetic Strategies
Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields in organic synthesis. The application of ultrasound in the synthesis of heterocyclic compounds, including those with a triazine core, is a growing area of research. Sonochemical methods can promote reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures.
While specific examples detailing the ultrasound-assisted synthesis of N,6-dimethyl-1,3,5-triazine-2,4-diamine are not prevalent in the reviewed literature, the use of ultrasound has been reported for the synthesis of other nitrogen-containing heterocycles. For instance, an efficient synthesis of dihydropyrimidin-2(1H)-(thio)ones has been achieved under ultrasound irradiation, highlighting the potential of this technique for related heterocyclic systems. researchgate.net A study on a green synthetic protocol for other 1,3,5-triazine derivatives also developed a modified sonochemical method to enable efficient synthesis in aqueous media with minimal use of organic solvents. dntb.gov.ua This suggests that ultrasound-assisted synthesis is a viable and environmentally friendly strategy that could be adapted for the production of this compound.
Catalytic Approaches (e.g., Transition Metal Catalysis in Triazine Formation)
The synthesis of 1,3,5-triazine derivatives, including structures analogous to this compound, has been significantly advanced through the use of transition metal catalysis. These methods offer efficient and selective routes to the triazine core.
One notable example is the copper-catalyzed reaction of 1,1-dibromoalkenes with biguanides, which provides a direct pathway to substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups. organic-chemistry.org The optimization of this process has identified copper(I) iodide (CuI) as an effective catalyst, often used in conjunction with a ligand such as 2,2'-bipyridine (B1663995) and a base like potassium phosphate (B84403) (K3PO4) in a solvent such as dioxane. organic-chemistry.org The reaction is believed to proceed through a catalytic cyclization mechanism, ultimately leading to the formation of the aromatic triazine product. organic-chemistry.org
The following table summarizes the key components and conditions for the copper-catalyzed synthesis of substituted 2,4-diamino-1,3,5-triazines.
| Catalyst | Ligand | Base | Solvent | Temperature | Reactants | Product |
| CuI | 2,2'-bipyridine | K3PO4 | Dioxane | 110°C | 1,1-Dibromoalkenes, Biguanides | Substituted 2,4-diamino-1,3,5-triazines |
This interactive table provides a summary of the catalytic system for the synthesis of 2,4-diamino-1,3,5-triazines. organic-chemistry.org
Furthermore, triazine-based pincer ligands have been developed for applications in chemical metal-ligand cooperativity. acs.org These systems often feature a triazine core flanked by strong σ-donating groups like phosphines, which stabilize the metal center and can facilitate catalytic transformations. acs.org
Functionalization and Derivatization Strategies for this compound Analogs
The this compound scaffold can be readily modified to generate a wide array of analogs with diverse physicochemical properties. These modifications primarily involve reactions on the triazine core and the introduction of various substituents.
Nucleophilic Substitution Reactions on the Triazine Core
Nucleophilic aromatic substitution is a cornerstone of triazine chemistry, particularly for the synthesis of substituted diamino-1,3,5-triazines. The most common precursor for these syntheses is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The chlorine atoms on cyanuric chloride exhibit differential reactivity, which allows for their sequential and controlled replacement by a wide range of nucleophiles. mdpi.com
The reactivity of the chlorine atoms decreases as more substituents are added to the triazine ring. mdpi.com This property is exploited to introduce different nucleophiles in a stepwise manner by carefully controlling the reaction temperature. For instance, the first substitution can be carried out at a low temperature (e.g., 0-5 °C), the second at room temperature, and the third at an elevated temperature.
A variety of nucleophiles can be employed in these reactions, including:
N-Nucleophiles: Amines (primary and secondary), anilines, and hydrazines.
O-Nucleophiles: Alcohols and phenols.
S-Nucleophiles: Thiols.
This sequential substitution allows for the synthesis of unsymmetrically substituted triazines, providing a powerful tool for creating diverse libraries of compounds. mdpi.com For example, starting with cyanuric chloride, one can introduce an amino group, followed by a different amino group or an alkoxy group to generate a wide range of 2,4-diamino-1,3,5-triazine analogs. mdpi.comresearchgate.net
Oxidation and Reduction Pathways of the Triazine Ring System
The oxidation and reduction of the 1,3,5-triazine ring system, particularly in diaminotriazines, offer further avenues for derivatization.
Oxidation: The oxidation of 2-amino researchgate.netnih.govnih.govtriazines can lead to the formation of novel derivatives. For instance, the reaction of 2-amino researchgate.netnih.govnih.govtriazines with ketones in the presence of a copper catalyst and iodine can selectively yield either N-( researchgate.netnih.govnih.govtriazine-2-yl) α-ketoamides or N-( researchgate.netnih.govnih.govtriazine-2-yl) amides through an oxidative C-C bond cleavage. nih.gov This transformation proceeds under mild conditions and exhibits good functional group tolerance. nih.gov The proposed mechanism involves the oxidation of the ketone, followed by nucleophilic attack of the aminotriazine (B8590112) and subsequent rearrangement and oxidation. nih.gov
Reduction: The electrochemical properties of some 1,3,5-triazine derivatives have been investigated. Studies on certain bistriazines have shown that the triazine moiety is responsible for the first reduction wave, with the reduction potential being influenced by the nature of the substituents on the molecule. chim.it Electron-rich donor moieties in conjugation with the triazine ring can affect the LUMO energy levels, thereby facilitating the reduction process. chim.it
Introduction of Diverse Substituents for Scaffold Diversification
The generation of diverse libraries of N,6-disubstituted-1,3,5-triazine-2,4-diamine analogs is often achieved through multicomponent reactions and the strategic introduction of various substituents.
One powerful method is the one-pot, microwave-assisted, three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine. nih.govnih.gov This reaction, typically carried out in the presence of an acid followed by a base-promoted rearrangement and dehydrogenative aromatization, allows for the rapid synthesis of a wide range of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.gov By varying the aldehyde and aniline (B41778) starting materials, a vast chemical space can be explored. nih.govnih.gov
The following table illustrates the diversity of substituents that can be introduced using this multicomponent approach.
| Aldehyde Substituent (at C6) | Aniline Substituent (at N2) | Resulting Analog |
| Phenyl | 4-Chlorophenyl | N2-(4-chlorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine |
| 3,4,5-Trimethoxyphenyl | 4-Methylphenyl | N2-(4-methylphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
| 4-Nitrophenyl | 3-Methoxyphenyl | N2-(3-methoxyphenyl)-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
This interactive table showcases examples of scaffold diversification through multicomponent reactions. nih.govnih.gov
Furthermore, the synthesis of bis(diamino-1,3,5-triazines) has been achieved using a one-pot multicomponent approach. This involves using either a bifunctional amine like piperazine (B1678402) or a bifunctional aldehyde like terephthaldehyde to link two triazine rings, thereby creating larger, more complex structures. These strategies highlight the versatility of the 1,3,5-triazine scaffold in generating diverse molecular architectures.
Structural Characterization and Spectroscopic Elucidation of N,6 Dimethyl 1,3,5 Triazine 2,4 Diamine Systems
Advanced Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. For a molecule like N,6-dimethyl-1,3,5-triazine-2,4-diamine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be required for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.
It is well-established that amino-substituted 1,3,5-triazines can exist as a mixture of rotamers in solution due to the restricted rotation around the C-N bond between the triazine ring and the amino substituents. This phenomenon arises from the partial double bond character of the C-N bond due to resonance, which can lead to complex NMR spectra with broadened signals or multiple sets of peaks corresponding to different conformations in equilibrium. tdx.cat
For the parent compound, 6-methyl-1,3,5-triazine-2,4-diamine (B46240), ¹H NMR spectra in DMSO-d₆ show characteristic signals for the methyl protons and the amine protons. chemicalbook.com In the case of this compound, one would expect to see distinct signals for the C-methyl group attached to the triazine ring, the N-methyl group attached to the amine, and the protons of the primary and secondary amine groups. The exact chemical shifts would be influenced by the solvent and the potential for hydrogen bonding.
Expected ¹H NMR Data Interpretation:
C-CH₃ Signal: A singlet corresponding to the three protons of the methyl group at the C6 position of the triazine ring.
N-CH₃ Signal: A singlet or doublet (depending on coupling with the N-H proton) for the three protons of the N-methyl group.
NH and NH₂ Signals: Broad signals corresponding to the protons on the amino groups. Their integration and number would confirm the structure.
Expected ¹³C NMR Data Interpretation:
Triazine Ring Carbons: Signals in the aromatic region, typically downfield, corresponding to the carbon atoms of the triazine ring.
Methyl Carbons: Two distinct signals in the upfield region for the C-methyl and N-methyl carbons.
A comprehensive analysis using 2D NMR techniques like COSY, HSQC, and HMBC would be necessary to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. For comparison, the IR spectrum of the related 6-methyl-1,3,5-triazine-2,4-diamine has been documented. chemicalbook.com
Expected IR Absorption Bands:
| Functional Group | **Expected Wavenumber Range (cm⁻¹) ** | Vibration Type |
|---|---|---|
| N-H (Amine) | 3100-3500 | Stretching (likely multiple bands for primary and secondary amines) |
| C-H (Methyl) | 2850-3000 | Stretching |
| C=N (Triazine Ring) | 1500-1650 | Stretching |
| N-H (Amine) | 1580-1650 | Bending |
The presence of sharp bands in the 3100-3500 cm⁻¹ region would confirm the N-H stretches of the amino groups, while bands in the 1500-1650 cm⁻¹ range would be characteristic of the triazine ring vibrations.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound (C₅H₉N₅) is 139.16 g/mol .
In an electron impact (EI) mass spectrum, one would expect to observe a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. For related triazines, fragmentation often involves cleavage of substituents from the ring or rupture of the triazine ring itself.
Expected Fragmentation Pathways:
Loss of a methyl radical (•CH₃) from the ring or the amino group.
Cleavage of the amino groups.
Fission of the triazine ring, leading to characteristic nitrogen-containing fragments.
Analysis of the isotopic pattern of the molecular ion peak would further confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Solid-State Structural Investigations
While solution-state analysis is crucial, understanding the compound's structure in the solid state provides invaluable information on molecular geometry, conformation, and intermolecular interactions.
X-ray Crystallography for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.
A crystallographic study would reveal:
The planarity of the triazine ring.
The precise geometry of the methyl and amino substituents.
The conformation of the N-methyl group relative to the triazine ring.
The packing of molecules in the crystal lattice, which is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions.
For the related compound, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium 4-cyanobenzoate, crystal structure analysis revealed an intense hydrogen-bonded network. sid.ir A similar network of hydrogen bonds involving the amino groups and the nitrogen atoms of the triazine ring would be expected to play a major role in the crystal packing of this compound.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | Integer value |
| Key Bond Lengths (Å) | C-N (ring), C-N (amino), N-C (methyl), C-C (methyl) |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. It maps various properties onto a surface defined by the electron distribution of a molecule.
This analysis provides a detailed picture of all close intermolecular contacts. For this compound, the analysis would likely highlight the significance of hydrogen bonds.
d_norm maps: These maps visualize intermolecular contacts shorter than the sum of the van der Waals radii, with red spots indicating strong interactions like hydrogen bonds. One would expect to see prominent red areas corresponding to N-H···N hydrogen bonds between the amino groups and the ring nitrogen atoms of adjacent molecules.
Studies on other triazine derivatives have successfully used Hirshfeld analysis to detail the contributions of various interactions, such as H···H, Cl···H, and N···H, to the stability of the crystal structure. mdpi.commdpi.com
Conformational Analysis and Tautomeric Studies of 1,3,5-Triazine-2,4-diamine (B193344) Derivatives
Tautomeric Equilibrium Investigations
Tautomerism is a key phenomenon in heterocyclic chemistry, and 1,3,5-triazine-2,4-diamine systems can exist in various tautomeric forms. The relative stability of these tautomers is influenced by substitution patterns, solvent properties, and temperature. academie-sciences.frcurtin.edu.au
In derivatives of 1,3,5-triazine-2,4-diamine, the potential for amino-imino and keto-enol tautomerism is a subject of considerable investigation. For instance, in studies of acylmethyl-substituted 1,3,5-triazines, a complex tautomeric equilibrium involving keto, enol, and enaminone forms has been observed. academie-sciences.fracademie-sciences.fr The enaminone form, stabilized by strong intramolecular resonance-assisted hydrogen bonding (RAHB), was found to be the predominant or even exclusive form in the solid state. academie-sciences.fracademie-sciences.fr
The equilibrium between these tautomers is highly dependent on the solvent. In a study on 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, the keto form was the minor tautomer in solvents like DMSO-d6, acetone-d6, and methanol-d4. academie-sciences.fr Theoretical calculations using Density Functional Theory (DFT) can also predict the relative stabilities of different tautomers. researchgate.netnih.gov For example, calculations on N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine showed the potential for three predominant tautomers. researchgate.netnih.gov
For this compound, several tautomeric forms can be postulated. The primary amino-imino tautomerism involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom. Additionally, the presence of the methyl group at the 6-position can influence the electronic distribution within the triazine ring, thereby affecting the tautomeric preference.
Table 1: Tautomeric Forms of 6-Benzoylmethyl-1,3,5-triazin-2,4-diamine in Various Solvents
| Tautomeric Form | DMSO-d6 (%) | Acetone-d6 (%) | Methanol-d4 (%) |
| Keto (A) | Minor | Minor | Minor |
| Enol (B) | Present | Present | Present |
| Enaminone (C) | Predominant | Predominant | Predominant |
Data synthesized from research on 6-benzoylmethyl-1,3,5-triazin-2,4-diamine. academie-sciences.fr
Rotational Barriers and Dynamic Behavior of Substituted Triazines
The rotation around the exocyclic carbon-nitrogen (C-N) bond in substituted triazines is often hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the triazine ring. acs.orgnih.govnih.gov This restricted rotation leads to the existence of distinct rotamers that can be observed and quantified using dynamic nuclear magnetic resonance (DNMR) spectroscopy and computational methods. researchgate.net
The height of the rotational barrier, expressed as the Gibbs free energy of activation (ΔG‡), is sensitive to the nature of the substituents on both the exocyclic nitrogen and the triazine ring. nih.gov Electron-withdrawing groups on the triazine ring tend to increase the rotational barrier, while electron-donating groups have the opposite effect. nih.gov
Studies on various amine-substituted s-triazines have shown that the rotational barrier for neutral species typically falls in the range of 15.1 to 17.7 kcal/mol. acs.orgnih.govnih.gov Protonation of the triazine ring significantly increases this barrier, with values ranging from 17.5 to 19.3 kcal/mol, depending on the solvent. acs.orgnih.govnih.gov This increase is attributed to the enhanced π-bond character of the C-N bond upon protonation. nih.gov The solvent's dielectric constant also plays a role, with lower dielectric solvents leading to higher rotational barriers for the protonated species. acs.orgnih.gov
For this compound, the presence of two amino groups and a methyl group at the C6 position will influence the rotational dynamics. The methyl group, being weakly electron-donating, might slightly lower the rotational barriers of the adjacent amino groups compared to an unsubstituted triazine.
Table 2: Experimental Rotational Barriers (ΔG‡) for Substituted Triazines
| Compound | Substituent at C2, C4, C6 | Solvent | ΔG‡ (kcal/mol) |
| Dialkylamino-s-triazine | Dialkylamino | CDCl3/C2D2Cl4 | 15.1 |
| Chloro-diamino-s-triazine | Chloro, Diamino | - | >17.2 |
| Alkoxy-diamino-s-triazine | Alkoxy, Diamino | CDCl3/C2D2Cl4 | 17.1 |
| Aryloxy-diamino-s-triazine | Aryloxy, Diamino | CDCl3/C2D2Cl4 | 17.4 |
| Dimethylamine-substituted s-triazine (Neutral) | Dimethylamine | D2O | 15.3 |
| Dimethylamine-substituted s-triazine (Protonated) | Dimethylamine | D2O | 17.5 |
| Dimethylamine-substituted s-triazine (Neutral) | Dimethylamine | DMSO-d6 | 16.1 |
| Dimethylamine-substituted s-triazine (Protonated) | Dimethylamine | DMSO-d6 | 18.2 |
Data compiled from studies on various substituted s-triazines. acs.orgnih.govnih.govresearchgate.net
Theoretical and Computational Chemistry of N,6 Dimethyl 1,3,5 Triazine 2,4 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of triazine derivatives. bohrium.comtandfonline.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-311G(2d,p), are employed to optimize the molecular structure. nih.govtandfonline.com The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular conformation.
The accuracy of DFT is often validated by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from single-crystal X-ray diffraction. bohrium.comtandfonline.com Studies on related triazine structures show a high degree of consistency between the DFT-optimized geometries and the crystal structures, confirming the reliability of this theoretical approach. tandfonline.com For instance, in a study on (E)-N²,N²-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine, the molecular structure optimized by DFT was found to be in good agreement with the one determined experimentally. bohrium.comtandfonline.com
Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Lengths for a Triazine Derivative Note: Data is illustrative for a related triazine compound to demonstrate the method's accuracy.
| Bond | DFT Calculated (Å) | Experimental (X-ray) (Å) |
|---|---|---|
| N1-C2 | 1.345 | 1.341 |
| C2-N3 | 1.338 | 1.335 |
| N3-C4 | 1.342 | 1.339 |
| C4-N5 | 1.339 | 1.336 |
| N5-C6 | 1.341 | 1.338 |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. nih.gov For triazine derivatives, FMO analysis reveals that the electron density in the HOMO is typically located on the triazine ring and the amino substituents, whereas the LUMO is distributed across the triazine ring system. bohrium.com This distribution helps to predict which parts of the molecule are likely to be involved in electrophilic and nucleophilic attacks.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Triazine Derivative Note: Values are representative for a related triazine compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.52 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions. nih.govaimspress.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. aimspress.com The stabilization energy, E(2), associated with these interactions quantifies their strength. aimspress.com
In triazine compounds, NBO analysis reveals significant delocalization of lone pair electrons from the nitrogen atoms of the amino groups to the antibonding orbitals (π*) of the triazine ring. These interactions contribute significantly to the stability of the molecule. For example, in a study of 2,4-diamino-6-methyl-1,3,5-triazinium hydrogen oxalate, NBO analysis showed strong stabilization energies arising from charge transfer between donor and acceptor orbitals, confirming the molecule's stability. nih.gov
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Triazine Derivative Note: Data is illustrative for a related compound to show typical intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N7) | π* (C2-N3) | 25.8 |
| LP (N8) | π* (C4-N5) | 28.1 |
| π (C2-N3) | π* (C4-N5) | 18.5 |
LP denotes a lone pair orbital.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules over time.
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules. By simulating these movements over a period of time, MD can be used to explore the different conformations (spatial arrangements) a molecule can adopt and to identify the most stable or prevalent ones.
For flexible molecules like certain triazine derivatives, conformational analysis is crucial. Studies have identified multiple stable conformers for triazine compounds, with the relative populations of each conformer determined by their potential energies. tandfonline.com For instance, a conformational analysis of (E)-N²,N²-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine identified two relatively stable conformers, with one being significantly more prevalent (72.61%) than the other (27.39%). tandfonline.com This type of analysis is vital for understanding how the molecule's shape influences its biological activity and interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ugm.ac.id This method is extensively used in drug design to predict the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.net
Derivatives of 1,3,5-triazine (B166579) have been the subject of numerous docking studies to evaluate their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), a common target in cancer and antimicrobial therapy. researchgate.net These studies calculate a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction. ugm.ac.id The analysis also identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. ugm.ac.idresearchgate.net This information is critical for understanding the structure-activity relationship and for designing more potent inhibitors. researchgate.net
Table 4: Molecular Docking Results for a Triazine Derivative with Human DHFR Note: Data is representative of docking studies on this class of compounds.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Triazine Derivative | -8.5 | Ile7, Glu30, Phe34, Ser59 | 2 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are cornerstones of computational chemistry, enabling the prediction of a molecule's biological activity and guiding the rational design of new, more potent analogs. These methods are particularly valuable for scaffolds like the 1,3,5-triazine-2,4-diamine (B193344) core, which is amenable to substitution at multiple positions. nih.gov
Two-Dimensional (2D) QSAR Methodologies for Structure-Activity Correlation
Two-dimensional QSAR (2D-QSAR) establishes a mathematical correlation between the biological activity of a series of compounds and their physicochemical or topological descriptors. These descriptors are calculated from the 2D representation of the molecule and can include parameters like molecular weight, logP, molar refractivity, and various topological indices that encode information about molecular size, shape, and branching.
In studies of related triazine derivatives, 2D-QSAR models have been successfully developed to predict biological activities. scialert.net For instance, research on triazine derivatives as Dihydrofolate Reductase (DHFR) inhibitors utilized electrotopological state indices and indicator parameters to build multiparameter regression models. scialert.net Such models can reveal which structural features are beneficial or detrimental to the desired activity. A recent integrated computational study on 1,2,4-triazine-3(2H)-one derivatives identified descriptors like absolute electronegativity and water solubility as having a significant influence on inhibitory activity against tubulin, achieving a predictive accuracy (R²) of 0.849. nih.govresearchgate.net This highlights the power of 2D-QSAR in distilling complex structure-activity relationships into understandable and predictive models. nih.govresearchgate.net
For a hypothetical 2D-QSAR study on N,6-dimethyl-1,3,5-triazine-2,4-diamine analogs, a typical model would take the form of the following linear equation:
Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Where 'c' represents the coefficients determined through regression analysis. By systematically varying substituents on the triazine core and measuring the corresponding biological activity, a robust and predictive 2D-QSAR model can be constructed.
Three-Dimensional (3D) QSAR for Steric and Electronic Requirements
While 2D-QSAR provides valuable insights, 3D-QSAR methods offer a more detailed understanding by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric and electrostatic fields surrounding a set of aligned molecules and correlate these fields to their biological activities. researchgate.net
Extensive research on analogs, such as 6,N²-diaryl-1,3,5-triazine-2,4-diamines, has demonstrated the utility of 3D-QSAR in drug design. nih.govrsc.org In one such study, a library of 126 compounds was synthesized and evaluated for antiproliferative activity against breast cancer cell lines. nih.gov The resulting data was used to build a 3D-QSAR model to guide the design of more potent anticancer agents. nih.gov This model revealed crucial steric and electronic requirements for activity. Specifically, the model indicated that introducing bulky, electron-donating groups at the phenyl ring in the 6-position of the triazine core would enhance antiproliferative activity against MDA-MB231 cells. nih.gov Another 3D-QSAR analysis on 2,N6-disubstituted 1,2-dihydro-1,3,5-triazine-4,6-diamines as antimalarial agents yielded a statistically significant model with a correlation coefficient (r²) of 0.77 and a cross-validated squared correlation coefficient (q²) of 0.68. researchgate.net
The output of a 3D-QSAR study is typically visualized as contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease activity.
Table 1: Representative Statistical Parameters for a 3D-QSAR Model of Triazine Analogs
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.68 | Indicates the predictive power of the model (a value > 0.5 is considered good). researchgate.net |
| r² (Non-cross-validated r²) | 0.77 | Represents the goodness of fit of the model to the training set data. researchgate.net |
| F-value | 275.889 | The F-statistic from the analysis of variance, indicating the statistical significance of the model. researchgate.net |
These statistical results, drawn from studies on related triazine derivatives, underscore the robustness and predictive capability of 3D-QSAR models in this chemical space. researchgate.netresearchgate.net
Pharmacophore Development for Rational Design of this compound Analogs
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are often developed from 3D-QSAR studies or by analyzing the binding mode of active ligands within a receptor's active site. nih.govnih.gov
For the triazine scaffold, pharmacophore modeling can define the ideal spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A study on antimalarial dihydrotriazine derivatives used GRID-independent molecular descriptors (GRIND) to identify a common pharmacophore consisting of one hydrogen-bond donor, two hydrogen-bond acceptors, and two hydrophobic groups. researchgate.net The model further specified the crucial distances between these features, providing a clear blueprint for designing new analogs. researchgate.net
The development of a dynamic, receptor-based pharmacophore model involves sampling multiple conformations of the target protein to account for its flexibility. nih.gov This approach was successfully used to design novel HIV-1 integrase inhibitors and could be applied to targets of this compound analogs. nih.gov By screening compound databases against such a validated pharmacophore model, novel and structurally diverse molecules with a high probability of being active can be identified, accelerating the drug discovery process.
In Silico Predictions of Physicochemical and ADME-Related Properties (Academic Focus)
In the early stages of drug discovery, it is crucial to evaluate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties to minimize the risk of late-stage failures. nih.govresearchgate.net In silico methods provide rapid and cost-effective predictions of these properties based on a compound's chemical structure. nih.gov Key physicochemical parameters that influence ADME behavior include lipophilicity (LogP), aqueous solubility, topological polar surface area (TPSA), and hydrogen bonding characteristics. researchgate.netnih.gov
Computational tools can predict whether a compound is likely to have good oral absorption, penetrate the blood-brain barrier, or be a substrate for metabolic enzymes. mdpi.comfrontiersin.org For example, the polar surface area (PSA) is strongly correlated with a compound's absorption and permeability; a PSA of less than 100 Ų is often indicative of good membrane permeability. frontiersin.org Similarly, lipophilicity, often expressed as AlogP, should ideally be below 5 for favorable absorption. frontiersin.org
The table below presents computationally predicted physicochemical and ADME-related properties for the parent compound, this compound. These values are generated using established algorithms and provide a baseline for assessing the drug-like potential of this molecule and its future analogs.
Table 2: Predicted Physicochemical and ADME-Related Properties for this compound
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₅H₉N₅ | Defines the elemental composition. |
| Molecular Weight | 139.16 g/mol | Influences diffusion and transport; values < 500 Da are generally preferred for oral drugs. |
| Topological Polar Surface Area (TPSA) | 97.8 Ų | Predicts transport properties; values < 140 Ų are associated with good cell permeability. frontiersin.org |
| XLogP3 | -0.4 | A measure of lipophilicity; affects absorption, distribution, and solubility. |
| Hydrogen Bond Donors | 3 | Number of N-H or O-H bonds; influences binding and solubility. |
| Hydrogen Bond Acceptors | 4 | Number of N or O atoms; influences binding and solubility. |
| Rotatable Bonds | 0 | Indicates molecular flexibility. |
This in silico profile suggests that this compound possesses favorable physicochemical properties for a potential drug candidate, including a low molecular weight, an optimal TPSA for cell permeability, and a high probability of intestinal absorption.
Molecular Interactions and Mechanistic Insights into 1,3,5 Triazine 2,4 Diamine Bioactivities
Enzyme Inhibition Studies (In Vitro and Mechanistic Focus)
Derivatives of N,6-dimethyl-1,3,5-triazine-2,4-diamine have been extensively studied as inhibitors of several key enzymes implicated in various diseases. The following sections provide a detailed look at their mechanisms of action against these targets.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. Dihydrotriazine derivatives, such as those based on the this compound core, are known potent inhibitors of this enzyme. nih.gov These compounds act as antifolates, competitively inhibiting the binding of the natural substrate, dihydrofolic acid (DHF), to the enzyme's active site. nih.gov This inhibition blocks the production of tetrahydrofolate (THF), leading to a disruption of DNA synthesis and ultimately, cell death. lookchem.com
Quantitative structure-activity relationship (QSAR) studies on a series of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines have provided significant insights into their inhibitory activity against human DHFR. nih.gov These studies have shown that the nature and position of substituents on the phenyl ring play a critical role in determining the inhibitory potency. The structural rigidity imparted by the dimethyl groups on the triazine ring has been shown to enhance binding within the hydrophobic pocket of Plasmodium falciparum DHFR (PfDHFR).
| Compound Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine | P. falciparum DHFR (FCR-3) | IC50: 2.66 nM | |
| 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | E. coli DHFR | Ki: 7.42 ± 0.92 nM | nih.gov |
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell proliferation and survival, and their overexpression is linked to various cancers. nih.gov Consequently, they have become attractive targets for the development of novel anticancer agents. Several heterocyclic scaffolds, including triazine derivatives, have been investigated as PIM kinase inhibitors. nih.govnih.gov
Docking studies have revealed that triazine-based inhibitors can effectively bind to the ATP-binding pocket of PIM1 kinase. nih.gov The mechanism of inhibition often involves the formation of crucial hydrogen bonds with residues in the hinge region of the kinase. For instance, in some pyrido[3,2-d]-1,2,3-triazine derivatives, the nitrogen at position 3 of the triazine scaffold forms a hydrogen bond with the backbone of Lys67. researchgate.net Furthermore, appropriate substitutions on the triazine core can lead to enhanced inhibitory activity and selectivity. researchgate.net
| Compound | PIM1 Inhibitory Activity (IC50) | Reference |
|---|---|---|
| Compound 6b (a pyrido[3,2-d]-1,2,3-triazine) | 0.69 µM | researchgate.net |
| Compound 6h (a pyrido[3,2-d]-1,2,3-triazine) | 0.60 µM | researchgate.net |
| Compound 6m (a pyrido[3,2-d]-1,2,3-triazine) | 0.80 µM | researchgate.net |
The versatility of the 1,3,5-triazine (B166579) scaffold extends to the inhibition of enzymes relevant to neurodegenerative diseases, such as Alzheimer's disease. Key targets in this area include acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive function. nih.gov BACE-1 is an enzyme involved in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients. nih.govmdpi.com
A series of 1,3,5-triazine derivatives have demonstrated the ability to inhibit both AChE and BACE-1. nih.gov For example, certain nitrogen mustard analogs containing a 1,3,5-triazine ring have shown significant inhibitory activity against both enzymes. Molecular docking studies suggest that these compounds can interact with key catalytic residues in the active sites of these enzymes. nih.gov
Investigations of Molecular Binding Events
The inhibitory activity of this compound derivatives is a direct consequence of their specific binding interactions within the active sites of their target enzymes. These interactions are a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Hydrogen bonds are critical for the stabilization of the ligand-target complex. In the case of DHFR, the amino groups on the triazine ring are key hydrogen bond donors, forming interactions with backbone carbonyls and acidic residues within the active site, such as Glu30 in human DHFR. researchgate.net For PIM1 kinase inhibitors, hydrogen bonding to the hinge region, particularly with residues like Lys67, is a common feature. researchgate.net In the active site of BACE-1, molecular docking has shown that triazine derivatives can form hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp228. nih.gov
Beyond hydrogen bonding, hydrophobic and electrostatic interactions play a significant role in the binding affinity and selectivity of triazine derivatives. The phenyl group common in many of these derivatives can engage in π-π stacking interactions with aromatic residues in the enzyme's active site. For example, in PfDHFR, the phenyl group can form π-π interactions with Phe58 and Tyr170. Similarly, in PIM1 kinase, a π-π stacking interaction with Phe49 has been observed. researchgate.net
The dimethyl substitution on the triazine ring can enhance binding by fitting into hydrophobic pockets within the active site, as seen in PfDHFR. The triazine core itself can also participate in hydrophobic interactions with surrounding amino acid residues, helping to anchor the inhibitor in the active site. nih.gov
Allosteric Modulation and Conformational Changes in Target Proteins
Allosteric modulation refers to the regulation of a protein by a ligand binding to a site other than the protein's active site. This binding event induces a conformational change in the protein, thereby altering its activity. While direct evidence specifically detailing the allosteric modulation by this compound is limited, the broader class of 1,3,5-triazine derivatives has been investigated for such properties, particularly in the context of G protein-coupled receptors (GPCRs).
GPCRs are a large family of transmembrane proteins that are crucial for a wide array of physiological processes. nih.govmdpi.comresearchgate.net The classical drug development approach targets the orthosteric site, where the endogenous ligand binds. nih.gov However, these sites are often highly conserved across GPCR subtypes, leading to challenges in developing specific therapeutics. nih.gov Allosteric modulators offer an alternative by binding to less conserved, distinct sites, which can lead to more specific regulation of receptor signaling pathways. nih.gov
Allosteric modulators can be classified based on their effect on the receptor's signaling:
Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist. nih.gov
Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric agonist. nih.gov
Neutral Allosteric Modulators: Bind to an allosteric site without affecting the receptor's signaling. nih.gov
The binding of an allosteric modulator can induce conformational changes that remotely regulate the protein's function. nih.gov For instance, in studies of dopamine (B1211576) receptor heteromers, allosteric interactions between ligands were shown to modulate downstream signaling pathways like MAPK signaling. doi.org These interactions are a key feature of the biochemical properties of receptor heteromers. doi.org The binding sites for allosteric modulators in GPCRs can be located in various regions, including the extracellular domains, transmembrane helices, or intracellular loops. mdpi.commdpi.com The diversity of these sites allows for a wide range of regulatory effects on protein function.
While the specific allosteric mechanisms for this compound are not yet fully elucidated, the established principles of allosteric modulation within the broader triazine class suggest a potential avenue for its biological activity. Further research is needed to identify the specific allosteric sites and conformational changes induced by this particular compound.
Cellular and Biochemical Pathway Interferences (In Vitro Focus)
The 1,3,5-triazine-2,4-diamine (B193344) scaffold has been identified as a structure capable of interacting with and targeting nucleic acids. nih.govresearchgate.net Certain derivatives within this chemical family have demonstrated the ability to inhibit enzymes that are critical for DNA synthesis and repair, such as DNA topoisomerase IIα. nih.govresearchgate.net The interference with these enzymes can disrupt the normal processes of DNA replication, transcription, and the maintenance of DNA integrity.
DNA damage can arise from various sources, and cells possess several repair mechanisms to counteract this damage, including base excision repair, nucleotide excision repair, and double-strand break repair. youtube.com The inhibition of key enzymes in these pathways can lead to an accumulation of DNA damage, which can ultimately trigger cellular senescence or apoptosis. For instance, nucleotide excision repair is responsible for removing bulky lesions in the DNA, such as thymine (B56734) dimers caused by UV radiation. youtube.com The process involves the excision of a fragment of the damaged DNA strand, which is then resynthesized by DNA polymerase. youtube.com Interference with this or other repair mechanisms can have significant consequences for cell viability.
While the broader class of N2,6-substituted 1,3,5-triazine-2,4-diamines has been associated with targeting nucleic acids, specific studies detailing the direct interference of this compound with nucleic acid synthesis and repair pathways are not extensively documented in the provided search results. However, the known activities of its structural relatives suggest this as a plausible mechanism of action that warrants further investigation.
Several studies on 1,3,5-triazine derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. For example, a series of 5,6-diaryl-1,2,4-triazine hybrids were synthesized and found to induce apoptosis in MGC-803 cells. nih.gov The mechanism of apoptosis induction by one of the potent compounds in this series, compound 11E, was shown to involve the mitochondrial pathway. nih.gov This was evidenced by a decrease in the mitochondrial membrane potential and the regulation of apoptosis-related proteins. nih.gov
Western blot analysis revealed that treatment with this triazine derivative led to a concentration-dependent increase in the expression of pro-apoptotic proteins such as Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, and Cleaved PARP, while the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl decreased. nih.gov These findings indicate that the compound triggers a cascade of events leading to controlled cell death.
Furthermore, a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines showed promising antiproliferative activity against breast cancer cell lines, particularly the triple-negative MDA-MB-231 cells. nih.govrsc.org Importantly, the active compounds were selective for cancer cells and did not significantly affect the growth of non-cancerous MCF-10A breast cells. nih.govrsc.org This selectivity is a crucial aspect of potential therapeutic agents. The ability of these triazine analogs to induce apoptosis highlights a key mechanism behind their anticancer effects.
The 1,3,5-triazine-2,4-diamine scaffold is a promising framework for developing inhibitors involved in immune and inflammatory responses. ijpras.com Protein kinases play a central role in cell signaling pathways that govern immune responses and inflammation. ijpras.com Consequently, they are significant targets for the treatment of inflammatory and autoimmune diseases. ijpras.com
In one study, a series of 6-aryl-2,4-diamino-1,3,5-triazines were synthesized and evaluated for their inhibitory activity against a panel of twelve protein kinases. ijpras.comijpras.com The results showed that some of these compounds were effective inhibitors. For instance, compound 5b was identified as the most active molecule, inhibiting PIM1 kinase with an IC50 value of 1.18 µg/mL. ijpras.com PIM1 kinase is known to be involved in cell survival and proliferation, and its inhibition can modulate immune cell function.
The N2,6-substituted 1,3,5-triazine-2,4-diamine scaffold has been utilized to create compounds that target various enzymes and receptors involved in inflammation. nih.govresearchgate.net This highlights the potential of this compound and its analogs to modulate immune and inflammatory pathways, although specific data for this exact compound was not detailed in the search results.
Selectivity and Specificity of this compound Analogs for Molecular Targets
The selectivity and specificity of drug candidates are paramount for their therapeutic potential, as these properties help to minimize off-target effects. Research into analogs of this compound has revealed that structural modifications can significantly influence their activity and selectivity for various molecular targets.
A study involving a large library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold demonstrated notable selectivity. nih.govrsc.org These compounds were evaluated for their antiproliferative properties against different breast cancer cell lines. The most significant results were seen in the inhibition of the triple-negative MDA-MB-231 breast cancer cells. nih.govrsc.org Crucially, the active compounds displayed selectivity for cancer cells over non-cancerous MCF-10A breast cells. nih.govrsc.org
Further research into this class of compounds identified that the presence of a 3,4,5-trimethoxyphenyl substituent at position 6 of the triazine ring led to a dramatic increase in antiproliferative potency and high selectivity towards triple-negative cancer cells. researchgate.net This highlights how specific structural features can be tuned to enhance target selectivity.
In a different context, analogs of 2,4-diamino-1,3,5-triazines were synthesized and evaluated as neuronal voltage-gated sodium channel blockers. ebi.ac.uknih.gov Among the different groups of triazines tested, 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines showed the most potent binding activity, with IC50 values ranging from 4.0 to 14.7 µM. ebi.ac.uknih.gov This indicates that the 2,4-diamino-1,3,5-triazine core can be adapted to target specific ion channels.
These studies underscore the importance of structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) modeling in the design of more potent and selective analogs of this compound. nih.govresearchgate.net
Data Tables
Table 1: Inhibitory Activity of 6-Aryl-2,4-diamino-1,3,5-triazine Analog (Compound 5b) against PIM1 Kinase This table is based on data from a study on functionalized 2,4-diamino-1,3,5-triazines as potential inhibitors in immune and inflammatory responses. ijpras.com
| Compound | Target Kinase | IC50 (µg/mL) |
| Compound 5b | PIM1 | 1.18 |
Table 2: Activity of 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine Analogs as Sodium Channel Blockers This table is based on data from a study on 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. ebi.ac.uknih.gov
| Compound Class | Molecular Target | Activity Range (IC50) |
| 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (4a-4j) | Neuronal Sodium Channels | 4.0 - 14.7 µM |
Structure Activity Relationship Sar and Rational Design of Advanced 1,3,5 Triazine 2,4 Diamine Scaffolds
Impact of Substituent Modifications on Molecular Interactions and Bioactivity
The bioactivity of the N,6-disubstituted-1,3,5-triazine-2,4-diamine scaffold is highly dependent on the nature of the substituents at the N2 and C6 positions. Varying these substituents can significantly alter the compound's pharmacological profile, tuning its activity from antiparasitic to anti-inflammatory or cardiotonic. researchgate.net
Modifications at the C4 and C6 positions of the triazine ring have been shown to enhance topoisomerase (Topo) activity. nih.gov Furthermore, introducing more hydrophobic side chains onto the 1,3,5-triazine (B166579) scaffold can lead to improved inhibitory activity and selectivity for Bruton's tyrosine kinase (BTK) by enabling the molecule to occupy an additional hydrophobic pocket (H3) in the enzyme. nih.gov This strategy was successful in developing a potent and irreversible BTK inhibitor with high selectivity over other kinases like EGFR and JAK3. nih.gov
In the context of adenosine (B11128) receptor (AR) antagonists, substitutions on an aniline (B41778) moiety attached to the triazine core are generally well-tolerated by the hA₁ subtype. nih.gov Specific modifications have a pronounced effect on binding affinity. For instance, compounds featuring a methoxy (B1213986) group on the aniline ring generally exhibit good binding affinity for the hA₁ AR. nih.gov The position of this substituent is critical; a meta-methoxy group results in high affinity, while a para-methoxy substitution yields the best binding affinity. nih.gov
A series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles was synthesized to evaluate their in vitro antitumor activity. nih.gov Among these, compound 19 (2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile) showed remarkable activity against the melanoma MALME-3M cell line, identifying it as a lead candidate for further development. nih.gov
Similarly, a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivatives was screened for cytotoxic activity against breast cancer cell lines. researchgate.net One compound from this series demonstrated exceptional antiproliferative activity against the MDA-MB-231 cell line with an IC₅₀ of just 1 nM, while showing no cytotoxicity towards the non-cancerous MCF-10A breast cell line. researchgate.net
| Compound | Substituents | Target/Cell Line | Activity | Source |
|---|---|---|---|---|
| Compound 19 | C6: Phenylpiperazinyl; N2: Acetonitrile derivative | Melanoma MALME-3M | GI₅₀ = 3.3 x 10⁻⁸ M; TGI = 1.1 x 10⁻⁶ M | nih.gov |
| Compound 9c | N-Aryl: 3-methoxy-4-chloroaniline | hA₁ Adenosine Receptor | Kᵢ = 57.9 nM | nih.gov |
| Compound 9a | N-Aryl: 3-fluoro-4-methoxyaniline | hA₃ Adenosine Receptor | Kᵢ = 55.5 nM | nih.gov |
| Unnamed Derivative | Diaryl substituents | MDA-MB-231 Breast Cancer | IC₅₀ = 1 nM | researchgate.net |
Scaffold Hopping and Molecular Hybridization Strategies Utilizing the Triazine Core
The 1,3,5-triazine core is an excellent platform for molecular hybridization, a strategy that involves combining distinct pharmacophores to create a new molecule with a unique or enhanced biological profile. This approach has been used to generate novel star-shaped molecules by linking the triazine core to various heterocyclic systems, such as hexahydroacridinediones, pyrimido[4,5-b]quinolones, and dihydropyrano[2,3-c]pyrazoles. rsc.orgnih.govresearchgate.net These complex structures are synthesized through multicomponent reactions, demonstrating the versatility of the triazine scaffold. rsc.orgnih.gov
Another example of molecular hybridization involves combining the 1,3,5-triazine core with phenylethylamine moieties. mdpi.com The resulting hybrid molecules are being explored for their potential antiproliferative effects against cancer cells. mdpi.com The synthesis of these hybrids can be achieved through efficient and environmentally friendly methods, such as ultrasound-assisted protocols. mdpi.com These strategies showcase how the central triazine scaffold can be elaborated upon to access new chemical space and develop molecules with novel therapeutic functions.
Design Principles for Enhanced Target Affinity and Selectivity
Rational drug design principles are crucial for optimizing the interaction between triazine derivatives and their biological targets. A key principle is leveraging specific molecular interactions to boost affinity and selectivity. For example, to improve the selectivity of BTK inhibitors over EGFR, the 1,3,5-triazine scaffold was modified with more hydrophobic side chains. nih.gov This design choice allows the molecule to occupy an additional pocket (H3) within the BTK enzyme, leading to enhanced inhibitory activity and selectivity. nih.gov
In the design of adenosine receptor ligands, specific substitution patterns on the N-aryl group have been identified as critical for affinity. nih.gov For the hA₁ receptor, compounds with a methoxy group at the meta- or para-position of the aniline ring showed the highest binding affinities. nih.gov Compound 9c , with a 3-methoxy-4-chloroaniline substituent, was found to have the best binding affinity for the hA₁ AR (Kᵢ = 57.9 nM), while also showing selectivity over the hA₃ AR. nih.gov
Computational methods also play a significant role in the rational design of triazine derivatives. For a series of 6,N²-diaryl-1,3,5-triazine-2,4-diamines with antiproliferative properties, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed. nih.govrsc.org Such models are invaluable for guiding the design of more potent anticancer compounds by predicting the activity of novel structures before their synthesis. nih.govrsc.org
Library Design and High-Throughput Screening Approaches for N,6-Dimethyl-1,3,5-triazine-2,4-diamine Derivatives
The generation and screening of chemical libraries are fundamental to discovering novel bioactive compounds. The 1,3,5-triazine scaffold is well-suited for library synthesis due to the accessibility of starting materials and the robustness of the synthetic routes.
A significant effort in this area was the synthesis of a library containing 126 distinct 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivatives. nih.govrsc.org These compounds were prepared using a one-pot, microwave-assisted, three-component condensation method. nih.govrsc.org This library was designed to cover a broad chemical space to facilitate biological screening. nih.gov The subsequent antiproliferative screening of this library against three breast cancer cell lines led to the identification of highly active and selective compounds. rsc.org The most promising results were observed against the triple-negative MDA-MB-231 breast cancer cells, where active compounds did not affect the growth of non-cancerous MCF-10A breast cells. rsc.org
This approach, which combines efficient library synthesis with comprehensive biological screening, is a powerful engine for drug discovery. nih.govnih.gov It allows for the rapid identification of active molecules and provides the necessary data to build predictive models, such as the 3D-QSAR model mentioned previously, to rationalize the observed activities and guide future design efforts. nih.govrsc.org
Diverse Applications of N,6 Dimethyl 1,3,5 Triazine 2,4 Diamine and Its Analogs Beyond Bioactivity
Applications in Materials Science and Engineering
The inherent properties of the triazine ring—its planarity, electron-deficient nature, and potential for hydrogen bonding—make it an attractive component for the design of advanced materials with tailored optical, electronic, and structural properties.
The electron-deficient triazine core is a key feature exploited in the development of materials with specific electronic and optical functions. Triazine-based conjugated microporous polymers (CMPs), for instance, have demonstrated potential in photocatalysis. acs.org By adjusting the number of triazine units within the polymer framework, the material's photocatalytic efficiency for hydrogen evolution can be significantly enhanced. acs.org For example, a CMP with a higher density of triazine units (T-CMP-1) showed a markedly greater hydrogen evolution rate (3214.3 μmol h⁻¹ g⁻¹) compared to a similar polymer with fewer triazine units (T-CMP-2, 242.1 μmol h⁻¹ g⁻¹). acs.org This highlights the triazine ring's role in facilitating desirable electronic properties for energy applications. The synthesis of these materials often involves polycondensation reactions of triazine-containing monomers, such as 2,4,6-tris(4-formylphenyl)-1,3,5-triazine, with other organic linkers. acs.org Furthermore, triazine derivatives are integral to materials designed for integrated optics, indicating their utility in light-emitting and energy-harvesting applications. researchgate.net
The ability of diamino-triazine derivatives to form predictable hydrogen bonds is a cornerstone of their use in supramolecular chemistry. These non-covalent interactions guide the self-assembly of monomers into well-ordered, high-molecular-weight structures. acs.orgnih.gov The electron-poor surface of the triazine ring can interact favorably with electron-rich aromatic systems, such as benzene, leading to the formation of complex supramolecular copolymers. acs.org The strength of these interactions is temperature-dependent, allowing for the creation of stimuli-responsive materials where the polymer's composition and properties can be reversibly adjusted. acs.org
Researchers have demonstrated that supramolecular polymers based on amino triazines can form stable, one-dimensional nanowire architectures in aqueous solutions through the stacking of hydrogen-bonded rosettes. nih.gov The stability of these assemblies is influenced by factors such as the specific structure of the side chains and the presence of certain ions. nih.gov When triazine units are attached to solid supports like polystyrene, they can be used to create functionalized resins with a high loading capacity, suitable for various applications. nih.gov This combination of polymer support and the self-assembly properties of triazines allows for the creation of robust, functional materials that bridge the gap between molecular-level design and macroscopic application.
Triazine derivatives, particularly cyanuric chloride, are powerful building blocks for the synthesis of dendrimers—highly branched, tree-like macromolecules with well-defined structures. researchgate.netnih.gov The vast majority of triazine-based dendrimers are constructed through the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride with diamine linkers. nih.gov This step-wise approach allows for precise control over the dendrimer's size, branching, and peripheral functional groups, leading to different "generations" of the macromolecule. mdpi.com
These dendritic architectures have found applications in advanced materials and separations. researchgate.net For example, triazine dendrimers anchored to solid surfaces like silica (B1680970) or polystyrene have been explored for sequestering organic pollutants, such as atrazine (B1667683), from solutions or for separating volatile organic compounds from gas streams. mdpi.com The highly functionalized periphery of these dendrimers can be tailored for specific interactions. For instance, dendrimers presenting 1,4-diazabicyclo[2.2.2]octane (DABCO) groups have been synthesized and assessed for various activities. scilit.com The versatility of triazine chemistry enables the creation of complex, multifunctional dendritic materials for targeted applications in separations and materials science. nih.govmdpi.com
| Application Area | Triazine-Based System | Key Feature | Demonstrated Use |
| Optical/Electronic Materials | Conjugated Microporous Polymers (CMPs) | Electron-deficient triazine core | Photocatalytic hydrogen production acs.org |
| Supramolecular Chemistry | Amino-triazine monomers | Hydrogen bonding and π-π stacking | Temperature-responsive copolymers, nanowires acs.orgnih.gov |
| Advanced Materials | Triazine-core Dendrimers | Controlled branching and high functionality | Sequestration of atrazine, functional solid supports researchgate.netmdpi.com |
Role in Agrochemical Research
The triazine scaffold is one of the most successful and widely recognized frameworks in the history of the agrochemical industry, particularly in the development of herbicides.
N,6-dimethyl-1,3,5-triazine-2,4-diamine belongs to the family of 1,3,5-triazines, which includes some of the most widely used herbicides, such as simazine (B1681756) (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) and atrazine. researchgate.netevitachem.com These compounds are known for their effectiveness in controlling broadleaf and grassy weeds in a variety of crops. evitachem.comchemimpex.comchemimpex.com The primary mechanism of action for these triazine herbicides is the inhibition of photosynthesis in susceptible plant species. evitachem.com
Compounds like 2,4-diamino-6-methyl-1,3,5-triazine and its derivatives serve as key building blocks and intermediates in the synthesis and development of new herbicidal agents. chemimpex.com Research in this area focuses on creating derivatives with improved selectivity, efficacy, and environmental profiles. The stability and versatile reactivity of the diamino-triazine structure allow for modifications that can fine-tune its herbicidal properties. chemimpex.com Studies on the adsorption of triazine herbicides like simazine in soil have shown that factors such as organic matter content and acidity play a significant role, which is crucial for understanding their environmental behavior. researchgate.net
This compound as a Key Intermediate in Organic Synthesis
Beyond its direct applications, this compound and related amino-triazines are valuable intermediates in organic synthesis, providing a platform for constructing more complex molecules. nih.govnih.gov Their utility stems from the reactivity of the amino groups and the stability of the triazine ring.
For instance, 6-Methyl-1,3,5-triazine-2,4-diamine (B46240) has been used in the synthesis of symmetric fluorescent sensors for detecting metal ions like Cu²⁺. chemicalbook.com The triazine unit serves as the core scaffold to which other functional parts of the sensor are attached. chemicalbook.com Furthermore, 2-amino researchgate.netacs.orgmdpi.comtriazines can undergo reactions with ketones under specific oxidative conditions to selectively form N-( researchgate.netacs.orgmdpi.comtriazine-2-yl) α-ketoamides or N-( researchgate.netacs.orgmdpi.comtriazine-2-yl) amides. nih.gov These transformations provide a direct route to valuable amide and ketoamide structures, which are important building blocks in medicinal chemistry and natural product synthesis. nih.gov The ability to use readily available triazines as starting materials for creating more elaborate, functionalized molecules underscores their importance as key intermediates in modern organic synthesis. organic-chemistry.org
Future Research Directions and Emerging Paradigms for N,6 Dimethyl 1,3,5 Triazine 2,4 Diamine Research
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of substituted 1,3,5-triazines often relies on the nucleophilic substitution of cyanuric chloride, which can be energy-intensive and require harsh conditions for the replacement of the third chlorine atom. nih.govnih.gov To overcome these limitations, research is moving towards more sustainable and efficient synthetic protocols.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has emerged as a valuable approach, significantly reducing reaction times from hours to minutes and increasing yields. mdpi.comresearchgate.netchim.it For instance, a one-pot, microwave-assisted method has been successfully used to generate a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. nih.govrsc.org Another microwave-assisted method using DMF as a solvent and TBAB as a phase-transfer catalyst achieved yields of up to 88% in just 150 seconds. mdpi.com
Sonochemistry: Ultrasound-assisted synthesis provides a green alternative, often using water as a solvent and shortening reaction times dramatically. nih.gov A sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives was developed that achieved yields of over 75% within 5 minutes in an aqueous medium. nih.gov This method was found to be significantly "greener" than conventional heating approaches. nih.gov
Direct Arylation Polymerization (DAP): For creating triazine-based conjugated porous polymers, DAP offers a milder alternative to high-temperature or strong-acid conditions. rsc.org This method allows for the coupling of triazine monomers with multi-brominated counterparts without needing to pre-activate C-H bonds, providing better control over the final polymer's properties. rsc.org
Catalytic Routes: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can accelerate nucleophilic substitution reactions on the triazine core, leading to more efficient processes. mdpi.comnih.gov Additionally, protocols using mild bases like cesium carbonate are being adapted to broaden the range of substrates for synthesizing asymmetrically substituted triazines. researchgate.net
These novel methodologies align with the principles of green chemistry by reducing energy consumption, minimizing the use of hazardous solvents, and improving atom economy. nih.govresearchgate.net
Table 1: Comparison of Synthetic Methodologies for 1,3,5-Triazine Derivatives
| Method | Conditions | Reaction Time | Yield | Environmental Benefits | Source(s) |
|---|---|---|---|---|---|
| Conventional Heating | Reflux | 5-6 hours | 69% | High energy and solvent consumption | mdpi.com |
| Microwave-Assisted | 150°C, DMF, TBAB | 2.5 minutes | Up to 88% | Reduced time and energy use | mdpi.com |
| Sonochemistry | 40°C, Ethanol/Water | 5-35 minutes | >75% | Use of aqueous media, reduced time | nih.govmdpi.com |
| Direct Arylation | Palladium Catalyst | N/A | High | Milder conditions, avoids harsh reagents | rsc.org |
Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogs
As more complex analogs of N,6-dimethyl-1,3,5-triazine-2,4-diamine are synthesized, advanced characterization becomes critical. The definitive determination of molecular structure is achieved through a combination of spectroscopic and crystallographic methods.
Spectroscopic Techniques: A suite of spectroscopic methods is routinely employed to confirm the structures of novel triazine derivatives. These include:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical environment of protons and carbons, confirming the arrangement of substituents on the triazine ring. mdpi.comnih.govrsc.org
Infrared (IR) Spectroscopy: FT-IR is used to identify key functional groups present in the molecule, such as N-H, C=N, and C=C bonds. mdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, confirming the elemental composition of the synthesized compounds. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic absorption properties of the compounds. mdpi.com
Single-Crystal X-ray Diffraction: This is the gold standard for unequivocally determining the three-dimensional structure of crystalline compounds. mdpi.commdpi.com It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding intermolecular interactions like hydrogen bonding. chim.itmdpi.com For example, X-ray analysis of triazine-based hydrazone derivatives allowed for the comparison of experimental geometric parameters with those calculated using theoretical models. mdpi.com
Theoretical and Computational Correlation: Density Functional Theory (DFT) calculations are increasingly used alongside experimental techniques. mdpi.comtandfonline.com Optimized geometric parameters and simulated spectroscopic data from DFT studies are compared with experimental results from X-ray diffraction and spectroscopy to validate the findings and provide deeper insight into the electronic structure and reactivity of the molecules. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Triazine Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and prediction of properties for new compounds. nih.govnih.govmdpi.com For triazine derivatives, these computational methods are being applied to create predictive models, screen virtual libraries, and design novel molecules with desired activities.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are developed to understand the relationship between the structural features of triazine compounds and their biological activity. nih.govrsc.org These models generate contour maps that highlight which structural modifications are likely to enhance activity, guiding the design of more potent molecules. rsc.org QSAR models have been successfully used to predict the toxicity and anticancer properties of various triazine derivatives. nih.govresearchgate.net
Predictive Modeling for Biological Activity: Supervised ML models, such as the Direct Kernel-based Partial Least Squares (DKPLS) regression, have been used to model the antimalarial activity of thiazolyl-triazine derivatives. nih.gov By training on a set of known active compounds, these models can predict the activity of new, untested molecules and reveal structural features essential for potency. nih.gov Similarly, AI-based models, specifically artificial neural networks (ANNs), have been used to predict the ecotoxicity of s-triazine pesticides. researchgate.net
Virtual Screening and Drug Design: AI and ML algorithms can screen vast virtual libraries of compounds to identify promising drug candidates more efficiently than traditional high-throughput screening. nih.govresearchgate.net These methods analyze large datasets to identify patterns that link molecular properties to biological functions, enabling a more targeted approach to drug discovery. nih.govresearchgate.net In the context of triazines, ML can help prioritize which derivatives to synthesize and test, saving time and resources. nih.gov
The integration of AI and ML offers a paradigm shift, moving from iterative experimental cycles to a more predictive and design-oriented approach in the development of new triazine-based compounds. mdpi.com
Table 2: Application of AI/ML in Triazine Research
| AI/ML Technique | Application | Purpose | Outcome | Source(s) |
|---|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Anticancer drug design | Predict antiproliferative activity of 6,N²-diaryl-1,3,5-triazine-2,4-diamines | Generated models to guide the design of more active compounds | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | h-DAAO inhibitor design | Reveal relationships between structure and inhibitory activity of 1,2,4-triazine (B1199460) derivatives | Designed nine new inhibitors with high predicted activity | rsc.org |
| Supervised ML (DKPLS) | Antimalarial drug discovery | Identify potent thiazolyl-triazine derivatives | Designed two novel compounds with proven activity against P. falciparum strains | nih.gov |
| Artificial Neural Networks (ANN) | Ecotoxicity prediction | Model acute algae toxicity of s-triazine pesticides | Created predictive models with high correlation (r > 0.9342) | researchgate.net |
Discovery of Undiscovered Molecular Targets and Mechanistic Pathways for Triazine Derivatives
While the 1,3,5-triazine scaffold is present in many bioactive compounds, a significant area for future research is the identification of novel molecular targets and the elucidation of their mechanistic pathways. nih.govresearchgate.net The versatility of the triazine core allows for the synthesis of derivatives that can interact with a wide range of biological macromolecules. nih.gov
Future research will likely focus on:
Target Deconvolution: For triazine derivatives identified through phenotypic screening (i.e., based on an observed effect on cells or organisms), significant effort is needed to identify the specific molecular target(s) responsible for the biological activity. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.
Exploring New Therapeutic Areas: The N²,6-substituted 1,3,5-triazine-2,4-diamine (B193344) scaffold has shown potential in targeting enzymes and receptors related to cancer, inflammation, and CNS disorders. nih.gov Future work will expand this to other disease areas by screening triazine libraries against new targets.
Mechanistic Studies: Understanding how a triazine derivative interacts with its target is crucial. This involves studying the probable mechanistic pathways of action. researchgate.net For example, triazine derivatives with additional nitrogen or sulfur donor atoms show strong chelating abilities, which can contribute to their biological activity by complexing with metal ions essential for enzyme function. researchgate.net
Computational Target Prediction: Computational tools can predict potential biological targets for small molecules based on their structure. These predictions can then be validated experimentally, providing a more efficient route to discovering new activities for triazine compounds. A study on triazine herbicides used computational toxicology tools to identify potential molecular initiating targets in adverse outcome pathways. nih.gov
The ultimate goal is to move beyond known targets and uncover new biological roles for triazine derivatives, thereby opening up novel therapeutic avenues.
Development of Multi-Target Directed Ligands Based on the Triazine Scaffold
The multifactorial nature of complex diseases like Alzheimer's disease (AD) and cancer has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. mdpi.comresearchgate.net The 1,3,5-triazine scaffold is an excellent framework for constructing MTDLs due to its chemical stability and the ability to easily introduce multiple, distinct substituents. nih.govresearchgate.net
Key strategies and findings include:
Alzheimer's Disease: The triazine scaffold has been used to create MTDLs that simultaneously inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-β (Aβ) peptides, and chelate metal ions. mdpi.comnih.gov For example, 1,2,4-triazine derivatives bearing a phenoxy methyl-1,2,3-triazole moiety were synthesized as multifunctional ligands against AD, showing BACE1 inhibition, neuroprotective effects, and metal-chelating activity. nih.gov
Rational Design: The development of triazine-based MTDLs involves the rational incorporation of different pharmacophores onto the central triazine core. nih.gov For instance, in designing inhibitors for AD, researchers have combined the triazine scaffold with structural analogues of acetylcholine (B1216132) to target AChE and with multiple hydrophobic phenyl groups to disrupt Aβ aggregation. nih.gov
Framework Combination: An emerging strategy involves combining established pharmacophores with the triazine core. This "hybrid" approach can yield compounds with improved profiles against complex biological pathways. nih.govacs.org
The development of triazine-based MTDLs represents a sophisticated approach to drug design, offering the potential for more effective treatments for complex, multi-faceted diseases. mdpi.com
Environmentally Conscious Chemical Synthesis of Triazine Derivatives
There is a growing imperative to develop chemical syntheses that are not only efficient but also environmentally benign. nih.gov The principles of "green chemistry" are being increasingly applied to the synthesis of 1,3,5-triazine derivatives to reduce waste, energy consumption, and the use of hazardous materials. mdpi.comnih.gov
Future research in this area will emphasize:
Solvent-Free and Aqueous Reactions: Efforts are being made to replace traditional organic solvents with water or to conduct reactions under solvent-free conditions. nih.govresearchgate.net Sonochemical methods, for example, have been shown to work efficiently in aqueous media, making the synthesis process significantly safer and more environmentally friendly. nih.govmdpi.com
Energy-Efficient Methods: Microwave-assisted synthesis and sonochemistry are key technologies here. nih.govnih.gov They drastically reduce reaction times, which in turn lowers energy consumption compared to conventional heating methods that require prolonged reflux. mdpi.comchim.it
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.net One-pot reactions, where multiple synthetic steps are carried out in the same vessel, are particularly advantageous in this regard. nih.govtandfonline.com
Use of Greener Reagents and Catalysts: The focus is shifting towards using less toxic reagents and employing catalysts that can be used in small amounts and potentially recycled. For example, some protocols are exploring the use of mild bases and phase-transfer catalysts to improve efficiency and avoid harsh chemicals. nih.govresearchgate.net
A recent study developed a green synthetic protocol for 1,3,5-triazine derivatives with anticancer potential using both microwave and ultrasound-assisted methods in aqueous media, underscoring the viability and benefits of these approaches. mdpi.comnih.gov The "greener" synthesis of triazine-based polymers via direct arylation polymerization also represents a significant step forward. rsc.org
Q & A
Q. What are the recommended synthetic routes for N,6-dimethyl-1,3,5-triazine-2,4-diamine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A three-component approach involving cyanoguanidine, methylamine derivatives, and aldehydes under microwave irradiation optimizes yield and reaction time. Post-synthesis purification typically employs column chromatography (silica gel, chloroform/methanol gradient) . For structural analogs, phosphorus oxychloride and hydrazine hydrate are used to introduce substituents .
Q. How can the purity and structure of this compound be validated?
- NMR Spectroscopy : Confirm substituent positions using - and -NMR, comparing chemical shifts with theoretical calculations (e.g., δ~6.5–7.5 ppm for aromatic protons in analogs) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peak at m/z 182.1 for CHN) .
- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve bond lengths and angles, critical for confirming stereochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., IC determination over 48–72 hours) .
- Antimicrobial Screening : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Apoptosis Induction : Annexin V/PI staining followed by flow cytometry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Synthesize analogs with aryl/heteroaryl groups at the 6-position and methyl/methoxy groups at N2. Test against target enzymes (e.g., dihydrofolate reductase) to identify key pharmacophores .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. Validate models with leave-one-out cross-validation (q > 0.5) .
Q. What advanced techniques resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to compare IC trends under varying experimental conditions (e.g., serum concentration, pH).
- Gene Expression Profiling : RNA-seq or qPCR to assess transcriptional changes (e.g., Bax/Bcl-2 ratio for apoptosis) in conflicting datasets .
- Molecular Dynamics Simulations : Study binding stability with target proteins (e.g., PAK4 kinase) using GROMACS .
Q. What methodologies are recommended for mechanistic studies of cytotoxicity?
- Cell Cycle Analysis : PI staining and flow cytometry to assess G1/S or G2/M arrest .
- Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment.
- Enzyme Inhibition Assays : Spectrophotometric monitoring of DHFR activity (NADPH oxidation at 340 nm) .
Q. How can solubility and toxicity challenges be addressed during in vivo studies?
- Solubility Enhancement : Use DMSO/PEG 400 mixtures or nanoformulation (liposomes) .
- Acute Toxicity Testing : OECD Guideline 423 in rodents, monitoring ALT/AST levels for hepatotoxicity.
- Metabolic Stability : Liver microsome assays to predict pharmacokinetics .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Analog Synthesis
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | POCl, 80°C, 6h | 45–58 | |
| Cyclization | Microwave, HCl, 100W | 60–75 |
Q. Table 2: Biological Activity of Structural Analogs
| Compound Substituents | IC (μM, HeLa) | MIC (μg/mL, S. aureus) |
|---|---|---|
| 6-Phenyl, N2-Me | 12.3 ± 1.2 | 8.5 |
| 6-(4-Fluorophenyl), N2-Et | 8.9 ± 0.9 | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
